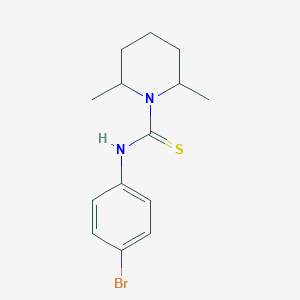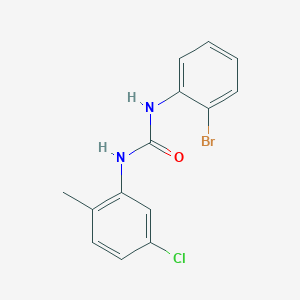![molecular formula C24H34N2O2S B4283181 1-[4-(TERT-BUTYL)BENZYL]-4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4283181.png)
1-[4-(TERT-BUTYL)BENZYL]-4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINE
Übersicht
Beschreibung
1-[4-(TERT-BUTYL)BENZYL]-4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(TERT-BUTYL)BENZYL]-4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzyl chloride and 4-isopropylbenzenesulfonyl chloride.
Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where piperazine reacts with 4-tert-butylbenzyl chloride under basic conditions.
Sulfonylation: The resulting intermediate is then subjected to sulfonylation using 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(TERT-BUTYL)BENZYL]-4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(TERT-BUTYL)BENZYL]-4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-tert-butylbenzyl)piperazine: Lacks the sulfonyl group, which may affect its biological activity.
4-[(4-isopropylphenyl)sulfonyl]piperazine: Lacks the tert-butylbenzyl group, which may influence its chemical properties.
Uniqueness
1-[4-(TERT-BUTYL)BENZYL]-4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINE is unique due to the presence of both the tert-butylbenzyl and isopropylphenylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-(4-propan-2-ylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2S/c1-19(2)21-8-12-23(13-9-21)29(27,28)26-16-14-25(15-17-26)18-20-6-10-22(11-7-20)24(3,4)5/h6-13,19H,14-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUACDEUZPIEBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-thienylsulfonyl)amino]acetate](/img/structure/B4283099.png)
![4-ETHYL-3-[(3-METHYLBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOLE](/img/structure/B4283101.png)


![N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N'-(3-CHLORO-4-METHYLPHENYL)UREA](/img/structure/B4283118.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(methylsulfonyl)piperidine-3-carbohydrazide](/img/structure/B4283131.png)
![N'-[(4-methoxy-1-naphthyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4283146.png)
![N-(4-chlorophenyl)-2-({4-ethyl-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4283148.png)
![N-(4-fluorophenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283156.png)
![N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B4283168.png)
![N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B4283172.png)
![1-[4-(TERT-BUTYL)BENZYL]-4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4283183.png)
![1-[4-(TERT-BUTYL)BENZYL]-4-[(4-PROPYLPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4283190.png)
![1-[4-(TERT-BUTYL)BENZYL]-4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINE](/img/structure/B4283202.png)
